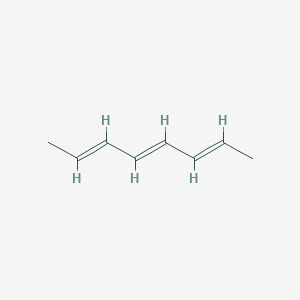

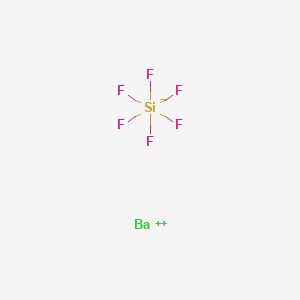

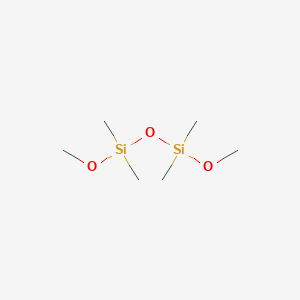

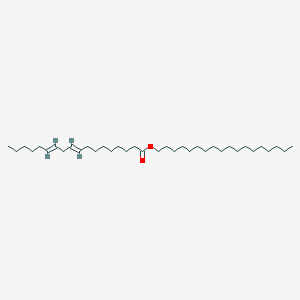

![molecular formula C10H10O5 B101982 4-[(Ethoxycarbonyl)oxy]benzoic acid CAS No. 15552-32-6](/img/structure/B101982.png)

4-[(Ethoxycarbonyl)oxy]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(Ethoxycarbonyl)oxy]benzoic acid is a chemical compound that belongs to the family of benzoic acids, which are known for their wide range of applications in various fields such as pharmaceuticals, dyes, and polymers. The ethoxycarbonyl group attached to the benzoic acid moiety suggests that this compound could be involved in esterification reactions and might exhibit unique physical and chemical properties due to the presence of the ester functional group.

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves condensation reactions, as seen in the formation of 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids, where ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates are condensed with 2-aminobenzoic acid . Additionally, the Mitsunobu reaction has been employed using 4-(diphenylphosphino)benzoic acid as a bifunctional reagent, indicating that similar strategies could potentially be applied to synthesize 4-[(ethoxycarbonyl)oxy]benzoic acid .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized using spectroscopic techniques such as NMR, UV-VIS, and IR, as well as X-ray diffraction for crystal structure determination . The molecular geometry can be optimized using computational methods like density functional theory (DFT), which provides insights into the conformation and electronic structure of the molecule .

Chemical Reactions Analysis

Benzoic acid derivatives participate in a variety of chemical reactions. For instance, they can undergo acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of these equilibria being dependent on solvent composition and pH . They can also act as ligands, forming complexes with metals such as nickel and copper . The presence of the ethoxycarbonyl group in 4-[(ethoxycarbonyl)oxy]benzoic acid suggests that it may undergo similar reactions, including esterification and complexation.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be influenced by substituents on the aromatic ring. For example, the introduction of an ethoxycarbonyl group can affect the solubility, melting point, and reactivity of the compound. Theoretical calculations using DFT can predict reactivity descriptors such as ionization energy, hardness, and electrophilicity, which are crucial for understanding the behavior of these compounds in different environments . Solvent effects on these properties can be studied using models like the Polarizable Continuum Model (PCM) .

Applications De Recherche Scientifique

1. Crystallography

- Application : The compound is used in the study of crystal structures. The crystal structure of 4- (methoxycarbonyl)benzoic acid has been studied and published .

- Method : The synthetic methods of the title compound is esterification of dicarboxylic acids. The commercially crude compound was recrystallized two times from MeOH/water (1:1) solution, and then colourless plate crystals were obtained by slow evaporation at room temperature within 3 days .

- Results : The crystal structure was determined and the atomic coordinates and displacement parameters were reported .

2. Organic Synthesis

- Application : The compound is used in the decarboxylative hydroxylation to synthesize phenols from benzoic acids .

- Method : The process involves photoinduced ligand-to-metal charge transfer (LMCT)-enabled radical decarboxylative carbometalation .

- Results : The aromatic decarboxylative hydroxylation is synthetically promising due to its mild conditions, broad substrate scope, and late-stage applications .

3. Material Science

- Application : The compound is used as a structure-directing agent to prepare new inorganic–organic hybrid frameworks based on polynuclear metal-hydroxyl clusters .

- Method : The process involves the use of 3,4,5-Tris(carboxymethoxy)benzoic acid (H4TCBA) to prepare the hybrid frameworks .

- Results : Three new inorganic–organic hybrid frameworks were prepared .

4. Fluorescent Metal-Organic Frameworks

- Application : The compound is used in the synthesis of fluorescent metal-organic frameworks (MOFs). Specifically, it’s used in the synthesis of 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy) ligand, which is used to design a fluorescent-MOF that responds to small guest molecules .

- Method : The TBAPy ligand is obtained using a standard Suzuki–Miyaura reaction between 1,3,6,8-tetrabromopyrene and (4-(ethoxycarbonyl)phenyl)boronic acid .

- Results : The resulting MOF exhibits fluorescence, which can be used to detect the presence of small guest molecules .

Propriétés

IUPAC Name |

4-ethoxycarbonyloxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-2-14-10(13)15-8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVMHSYMNTYLPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20607499 |

Source

|

| Record name | 4-[(Ethoxycarbonyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Ethoxycarbonyl)oxy]benzoic acid | |

CAS RN |

15552-32-6 |

Source

|

| Record name | 4-[(Ethoxycarbonyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

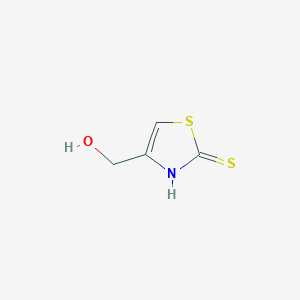

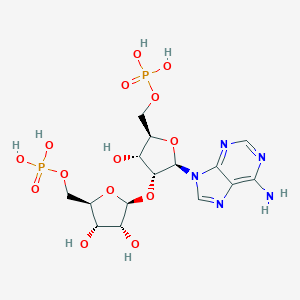

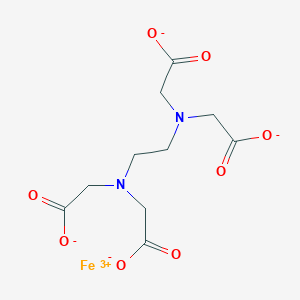

![1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole](/img/structure/B101901.png)